molecular formula C6H8O2S B1355419 2,3-Thiophenedimethanol CAS No. 13250-85-6

2,3-Thiophenedimethanol

Cat. No. B1355419
CAS RN: 13250-85-6
M. Wt: 144.19 g/mol
InChI Key: SUVOAAWORTVNEP-UHFFFAOYSA-N
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Description

2,3-Thiophenedimethanol is a chemical compound that is part of the thiophene family . Thiophene is a five-membered aromatic ring with a sulfur atom . The molecule consists of 12 Hydrogen atoms, 8 Carbon atoms, 2 Oxygen atoms, and 1 Sulfur atom .


Synthesis Analysis

Thiophene derivatives are synthesized through various methods. For instance, a copper chloride-catalyzed cascade cyclization of 1,6-enynes with potassium sulfide leads to arylated indeno[1,2-c]thiophenes . Another method involves treating diboronic ester with 4-(2,5-dibromothieno[3,2-b]thiophen-3-yl)benzonitrile via Suzuki coupling reaction .


Molecular Structure Analysis

The 2,3-Thiophenedimethanol molecule contains a total of 23 bonds. There are 11 non-H bonds, 5 multiple bonds, 2 rotatable bonds, 5 aromatic bonds, and 1 five-membered ring .


Chemical Reactions Analysis

Thiophene derivatives undergo various chemical reactions. For example, Michael addition and subsequent 5-exo-dig cyclization of 1,6-enynes and potassium sulfide occur in the presence of CuCl2 to give indenone intermediate .


Physical And Chemical Properties Analysis

Thiophene and its derivatives exhibit a variety of properties and applications. They are utilized in industrial chemistry and material science as corrosion inhibitors . They also play a significant role in the advancement of organic semiconductors .

Scientific Research Applications

  • Medicinal Chemistry

    • Thiophene and its derivatives have a wide range of therapeutic properties with diverse applications in medicinal chemistry .
    • They have been reported to possess anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer properties .
    • The synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists .
  • Industrial Chemistry

    • Thiophene derivatives are utilized in industrial chemistry as corrosion inhibitors .
    • They have a prominent role in the advancement of organic semiconductors .
  • Material Science

    • Thiophene-mediated molecules play a vital role in the fabrication of organic light-emitting diodes (OLEDs) .
    • They are also used in the development of organic field-effect transistors (OFETs) .
  • Pharmacology

    • Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
    • For example, suprofen has a 2-substituted thiophene framework and is known as a nonsteroidal anti-inflammatory drug .
  • Synthetic Chemistry

    • Thiophene-based analogs have been fascinated by a growing number of scientists as a potential class of biologically active compounds .
    • They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
    • The synthesis of thiophene derivatives by heterocyclization of various substrates has been highlighted in recent literature .
  • Polymer Science

    • Thiophene derivatives are used in the production of certain types of polymers, notably polythiophenes .
    • These are used extensively in the field of material science, specifically in the production of organic semi-conductors, solar cells, and light-emitting diodes (LEDs) .
  • Pharmacology

    • Thiophene-based drugs have been reported to have a plethora of integral roles that span many applications, including pharmacological, i.e., anti-tumor, antiviral .
    • They are also used as inhibitors of platelet aggregation .
    • For example, articaine, a 2,3,4-trisubstituent thiophene (3-n-propylamino-α-propionylamino-2-carbomethoxy-4-methyl-thiophene hydrochloride), is used as a voltage-gated sodium channel blocker and dental anesthetic in Europe .
  • Optoelectronics

    • Thienothiophene (two annulated thiophene rings) and their derivatives have been reported to have optoelectronic applications .
    • They exhibit light-harvesting, semiconducting, and electroluminescent properties .

Safety And Hazards

According to the safety data sheet, 2-Thiophenemethanol is harmful if swallowed, in contact with skin, or inhaled. It causes skin irritation and serious eye irritation. It may also cause respiratory irritation .

Future Directions

Thiophene-based analogs have been attracting a growing number of scientists due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, future research could focus on exploring the potential applications of 2,3-Thiophenedimethanol in various fields.

properties

IUPAC Name

[2-(hydroxymethyl)thiophen-3-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O2S/c7-3-5-1-2-9-6(5)4-8/h1-2,7-8H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUVOAAWORTVNEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1CO)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301313996
Record name 2,3-Thiophenedimethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301313996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Thiophenedimethanol

CAS RN

13250-85-6
Record name 2,3-Thiophenedimethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13250-85-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-Thiophenedimethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301313996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
DM Knawby, TM Swager - Chemistry of materials, 1997 - ACS Publications
The syntheses and mesomorphism of novel octaalkoxymethyl-substituted tetra-2,3-thiophenophorphyrazines, heterocyclic phthalocyanine analogues in which the benzene rings are …
Number of citations: 51 pubs.acs.org

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